4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol
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Overview
Description
4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol is a complex organic compound that features a piperidine ring, a piperazine ring, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Piperidinopropanol: This involves the reaction of piperidine with propylene oxide under basic conditions.
Formation of 4-(3-Piperidinopropoxy)benzyl chloride: This intermediate is synthesized by reacting 3-piperidinopropanol with benzyl chloride in the presence of a base.
Coupling with piperazine: The final step involves the reaction of 4-(3-piperidinopropoxy)benzyl chloride with piperazine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully reduced hydrocarbon.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol involves its interaction with specific molecular targets. The piperidine and piperazine rings are known to interact with various receptors and enzymes in the body, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol: shares structural similarities with other piperidine and piperazine derivatives.
Piperidine derivatives: These include compounds like piperidine itself and its various substituted forms.
Piperazine derivatives: These include compounds like piperazine and its substituted forms.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-[[4-(3-piperidin-1-ylpropoxy)phenyl]methyl]piperazin-1-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c29-24-9-7-23(8-10-24)28-18-16-27(17-19-28)21-22-5-11-25(12-6-22)30-20-4-15-26-13-2-1-3-14-26/h5-12,29H,1-4,13-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYKELPJRUXTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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